2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride
Brand Name: Vulcanchem
CAS No.: 19701-64-5
VCID: VC20761097
InChI: InChI=1S/C17H18N2.ClH/c18-19-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(11-19)17(13)14;/h1-7,16H,8-11,18H2;1H
SMILES: C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl
Molecular Formula: C17H19ClN2
Molecular Weight: 286.8 g/mol

2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride

CAS No.: 19701-64-5

Cat. No.: VC20761097

Molecular Formula: C17H19ClN2

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride - 19701-64-5

Specification

CAS No. 19701-64-5
Molecular Formula C17H19ClN2
Molecular Weight 286.8 g/mol
IUPAC Name 16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-amine;hydrochloride
Standard InChI InChI=1S/C17H18N2.ClH/c18-19-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(11-19)17(13)14;/h1-7,16H,8-11,18H2;1H
Standard InChI Key FYJGGGYYUZZXGO-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl
Canonical SMILES C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator